Pencycuron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Crystal Structure and Hydrogen Bonding of Pencycuron

The following table summarizes the key crystallographic data and hydrogen bonding geometry for pencycuron, as determined by single-crystal X-ray diffraction analysis [1].

| Parameter | Description / Value |

|---|---|

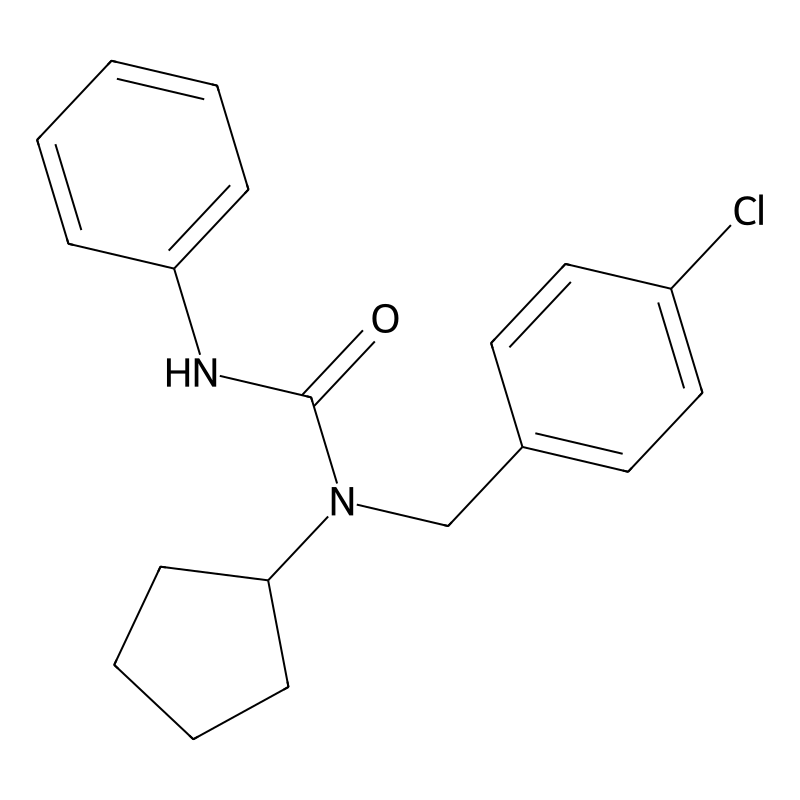

| Systematic Name | 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea [1] [2] |

| Chemical Formula | C₁₉H₂₁ClN₂O [1] |

| Crystal System | Orthorhombic [1] |

| Space Group | Pbca [1] |

| Unit Cell Parameters | a = 12.1585(5) Å, b = 8.6721(4) Å, c = 32.6152(12) Å [1] |

| Unit Cell Volume | 3438.9(2) ų [1] |

| Cyclopentyl Conformation | Envelope conformation [1] [2] |

| Dihedral Angle (Cyclopentyl/Chlorobenzyl) | 77.96(6)° [1] [2] |

| Dihedral Angle (Cyclopentyl/Phenyl) | 57.77(7)° [1] [2] |

| Hydrogen Bond (D-H···A) | N2-H2N···O1 [1] |

| Hydrogen Bond Geometry | D-H: 0.828(19) Å, H···A: 2.081(19) Å, D···A: 2.8838(17) Å, D-H···A Angle: 163.1(17)° [1] |

| π–π Interaction | Centroid-centroid separation = 3.9942(9) Å between chlorobenzene rings [1] [2] |

The molecular conformation and intermolecular interactions in the this compound crystal lattice can be visualized through the following diagram, which illustrates how hydrogen bonds and π-π interactions connect individual molecules:

Experimental Methodology

The foundational crystal structure data was obtained through the following experimental protocol [1]:

- Sample Preparation: A commercial sample of this compound was dissolved in dichloromethane (CH₂Cl₂). Colorless needle-shaped crystals suitable for X-ray diffraction were obtained by slow evaporation of the solution at room temperature [1].

- Data Collection: X-ray diffraction data was collected at 173 K using a Bruker APEX-II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). The experiment measured 27,037 reflections [1].

- Data Refinement: The structure was solved using the SHELXS97 program and refined with the SHELXL2013 software package. Hydrogen atoms were treated using a mixed approach: the H atom attached to nitrogen was freely refined from the diffraction data, while C-bound H atoms were positioned geometrically and refined using a riding model [1].

Interpretation of Structural Features

The data reveals several key structural aspects that are critical for researchers:

- Intermolecular Bonding Network: The primary intermolecular interaction is a classical N-H···O hydrogen bond between the urea moiety of one molecule and the carbonyl group of another. This links molecules into one-dimensional C(4) chains propagating along the crystallographic b-axis [1] [2].

- Stabilization via π-π Stacking: The hydrogen-bonded chains are further connected into a two-dimensional network parallel to the (110) plane via weak π-π interactions between the chlorobenzene rings of adjacent molecules [1] [2].

- Molecular Conformation: The cyclopentyl ring adopts an envelope conformation, and the two aromatic rings (phenyl and chlorobenzyl) are significantly twisted relative to the central urea group and to each other, as indicated by the large dihedral angles [1]. This specific three-dimensional shape is likely critical for its biological activity and binding to target proteins.

Further Research and Computational Studies

Beyond the basic crystal structure, modern research employs computational methods to gain deeper insights. One study used Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to identify the most stable molecular conformer, analyze chemical reactivity via frontier molecular orbitals (HOMO-LUMO), and characterize other electronic properties [3] [4]. Such computational approaches are invaluable for predicting the behavior and interactions of this compound in environments where crystal structure data may not be available.

References

pencycuron fungicide FRAC code 20

Pencycuron Technical Profile

| Property Category | Details |

|---|---|

| FRAC Code & Group | 20 (Phenylureas) [1] [2] |

| Chemical Name | 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea [1] |

| Mode of Action | Non-systemic with protective action. Inhibition of mitosis and cell division [1]. |

| Target Pathogens | Primarily Rhizoctonia solani and Pellicularia spp. [1] |

| Example Applications | Seed treatment or soil application in potatoes, rice, sugarbeet, cotton, and ornamentals [1]. |

| Resistance Status | Not a high-risk fungicide for resistance development; no widespread field resistance documented in search results. |

Key Physicochemical and Environmental Data

| Parameter | Value | Remarks / Methodology |

|---|---|---|

| Water Solubility (20°C) | 0.3 mg/L (pH 7) [1] | -- |

| Octanol-Water Partition Coeff. (Log P) | 4.68 [1] | Indicates high lipophilicity. |

| Soil Degradation Half-life | Faster in coastal saline soil; enhanced with organic amendment [3] | Laboratory incubation study. |

| Toxicity to Soil Microbes | Short-lived, transitory toxic effect [3] | Studied via microbial biomass-C, ergosterol, and FDHA. |

Experimental Protocol: Soil Degradation and Microbial Impact

The following workflow outlines a key laboratory methodology for investigating the degradation of this compound in soil and its subsequent effects on microbial populations [3].

Experimental workflow for assessing this compound degradation and soil microbial impact.

Key Experimental Details:

- Soil Types: The study used two distinct soil types: an alluvial soil (typic udifluvent) and a coastal saline soil (typic endoaquept) to compare degradation rates [3].

- Application Rates: this compound was applied at the recommended Field Rate (FR), 2FR, and 10FR to understand concentration-dependent effects [3].

- Amendments: Soils were tested with and without decomposed cow manure (DCM) to evaluate the impact of organic matter on degradation and toxicity [3].

- Microbial Parameters: Key indicators measured included Microbial Biomass-C (MBC), ergosterol content (a marker of fungal biomass), and fluorescein diacetate hydrolyzing activity (FDHA) (a measure of total microbial activity) [3].

- Ecophysiological Indicators: The study also calculated the microbial metabolic quotient (qCO2) and microbial respiration quotient (Q(R)) to assess stress on the microbial community [3].

Research and Regulatory Notes

This compound is not approved for use in the European Union under EC Regulation 1107/2009 [1]. This regulatory status is a critical consideration for research aimed at global markets or regulatory submissions.

References

Summary of Pencycuron Degradation Data

| Factor / Condition | Key Finding | Value / Range | Source |

|---|---|---|---|

| General Half-Life (DT₅₀) | Time for 50% dissipation | 50 - 54 days (Greenhouse) | [1] |

| Soil Type Effect | Degradation rate comparison | Faster in Coastal Saline soil vs. Clay Loam (Alluvial) soil | [2] |

| Organic Amendment | Impact on degradation rate | Faster in soil amended with decomposed cow manure (DCM) | [2] |

| Application Rate | Effect on microbial toxicity | Transitory toxic effect at 2x FR; slightly longer at 10x FR | [2] |

| Bioconcentration Factor (BCF) | Spinach uptake from soil | 0.001 - 0.008 (Decreased with crop growth) | [1] |

Experimental Insights and Methodologies

The following diagram illustrates the general workflow for studying pencycuron degradation and its effects in soil, based on the methodologies from the research.

Experimental workflow for assessing this compound degradation and soil impact

Key experimental details from the studies include:

Sample Preparation & Analysis: Residues in soil and spinach were typically analyzed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]. The limit of quantification (LOQ) for this compound was 0.002 mg kg⁻¹ in spinach and 0.004 mg kg⁻¹ in soil [1].

Microbial Impact Assessment: Studies monitored parameters like Microbial Biomass Carbon (MBC), ergosterol content (an indicator of fungal biomass), and Fluorescein Diacetate Hydrolyzing Activity (FDHA), which reflects overall microbial activity [2]. The microbial metabolic quotient (qCO2) is also used as an indicator of microbial stress [2].

Statistical Analysis: Residue dissipation is often modeled using a single exponential decay function (Ct = C₀ × e⁻ᵏᵗ), and the half-life (DT₅₀) is calculated from the dissipation rate constant (k) as DT₅₀ = ln(2)/k [1]. Data are usually analyzed with statistical software, and differences between treatments are determined using tests like ANOVA followed by Tukey's HSD [3].

Environmental Impact and Mitigation

The research indicates that this compound's impact on soil microorganisms is generally transitory. Toxicity to microbial parameters was short-lived at field rates, with a slightly longer duration observed at 10 times the field rate [2]. This compound appears to be more toxic to fungi than to bacteria [2].

Furthermore, combining fungicides like this compound with resistance-inducing compounds, such as certain isomers of 2,3-butanediol (BDO), has been explored. This integrated approach can maintain effective disease control while allowing for a reduction of up to 50% in the required fungicide concentration, thereby lessening the environmental load [4].

The relationships between key environmental factors and this compound degradation rates are summarized below.

Key factors influencing this compound degradation and environmental impact

References

- 1. Dissipation of this compound in greenhouse soil and its ... [applbiolchem.springeropen.com]

- 2. This compound application to soils: degradation and effect on ... [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of NPK, Plant Residue, Soil Type, and Temperature ... [preprints.org]

- 4. Enhancement of Disease Control Efficacy of Chemical ... [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties & Environmental Fate

The table below summarizes key properties that influence pencycuron's behavior and persistence in the environment [1].

| Property | Value / Description | Environmental Implication |

|---|---|---|

| Water Solubility (at 20°C, pH 7) | 0.3 mg/L [1] | Low; not readily dissolved or leached into groundwater. |

| Octanol-Water Partition Coefficient (Log P) | 4.68 [1] | High; indicates strong adsorption to soil and organic matter, with potential to bioaccumulate. |

| Volatility | Classified as "volatile" [1] | Can evaporate and be redistributed in the environment. |

| Soil DT₅₀ (Half-life) | Ranges from days to months (see dissipation section below) | Moderately to highly persistent, depending on conditions. |

Dissipation and Degradation Dynamics

This compound's dissipation is highly dependent on environmental conditions, as shown in the following studies.

| Study Focus | Experimental Conditions | Key Findings (DT₅₀ / Half-life) |

|---|---|---|

| Greenhouse Soil [2] | Spinach cultivation; recommended & double dose. | 50-54 days (Dissipation followed single exponential decay). |

| Eggplant Fruit [3] | Foliar application on eggplant; residue analysis. | 4.9 days (First-order kinetic model). |

| Rice Plant [4] | Field application; recommended & double dose. | 1.57 - 2.77 days (Rapid degradation in plant). |

| Soil Type & Condition [5] | Lab study; alluvial vs. coastal saline soil; 60% WHC vs. waterlogged; with/without organic amendment. | Degradation fastest in coastal saline soil and in soil amended with decomposed cow manure at 60% of maximum water-holding capacity. Half-life varied with initial concentration. |

Experimental Protocols for Residue Analysis

Here are detailed methodologies from recent studies for determining this compound residues in environmental and crop samples.

Residue Analysis in Soil and Spinach (QuEChERS-LC-MS/MS) [2]

- Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed.

- Extraction: 10.0 g of homogenized spinach or 5.0 g of soil (swelled with water) was mixed with 10 mL acetonitrile and a QuEChERS extraction kit (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate). The mixture was vortexed, shaken at 200 rpm for 1 hour, and sonicated for 15 minutes. After centrifugation, an aliquot of the supernatant was taken.

- Clean-up: The extract was purified using a dispersive Solid-Phase Extraction (d-SPE) kit (150 mg MgSO₄, 25 mg C18, and 25 mg Primary Secondary Amine - PSA).

- Instrumental Analysis:

- Apparatus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- LOQ: 0.002 mg/kg for spinach, 0.004 mg/kg for soil.

- Validation: The method was validated with matrix-matched calibration curves (R² > 0.999). Recoveries were 94.0–96.9% for spinach and 72.6–101.0% for soil.

Residue Analysis in Eggplant (QuEChERS-LC-MS/MS with GCB) [3]

- Sample Preparation: This protocol highlights the use of Graphitized Carbon Black (GCB) for clean-up.

- Extraction: The QuEChERS method was used with 10 mL of acetonitrile.

- Clean-up: A d-SPE kit containing 25 mg PSA, 7.5 mg GCB, and 150 mg MgSO₄ was used. GCB is particularly effective at removing pigment interferences from the eggplant matrix.

- Instrumental Analysis:

- Apparatus: LC-MS/MS with a C18 column. Mobile phase: (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

- LOQ: 0.005 mg/kg.

- Validation: Recovery rates ranged from 102.6% to 106.1% with RSD ≤ 6.4%.

Impact on Soil Microorganisms

This compound's effect on soil health is a critical area of study, with research showing it can temporarily impact microbial communities.

| Aspect | Findings | Citation |

|---|---|---|

| General Soil Microbiology | Application showed short-lived toxic effects on microbial biomass and activity (e.g., soil respiration). Toxicity was more pronounced on new microflora stimulated by organic amendment. Degradation was faster in non-sterilized soil, confirming microbial role. | [6] |

| Eroded Soils | In a study with carbendazim and iprodione (as context), fungicides decreased fungal biomass and altered community structure. The impact was more pronounced in non-eroded or minimum eroded soils, suggesting healthier soils may be more sensitive to disruption. | [7] |

Residue Uptake in Crops (Bioconcentration Factor - BCF)

For soil-applied pesticides, the Bioconcentration Factor (BCF) estimates residue transfer from soil to crop.

- Definition: BCF = (this compound residue in harvested crop, mg/kg fresh weight) / (Initial this compound residue in soil, mg/kg) [2].

- Experimental Data for Spinach: [2]

- At 48 days after treatment (DAT), BCF was 0.003 - 0.008.

- At 55 DAT, BCF decreased to 0.001 - 0.002.

- The decrease is attributed to both biological decomposition and "growth dilution," where the plant biomass increases 1.5-1.8 times over a week, reducing residue concentration [2].

Human and Environmental Toxicity

- Ecotoxicology: this compound is reported to be moderately toxic to birds, most aquatic organisms, honeybees, and earthworms. It is not highly toxic to mammals [1].

- Genotoxicity: An interlaboratory study on human cells reported DNA damage at high concentrations (50-100 μg/mL) in one lab, but this was not consistently confirmed. The results indicate a potential genotoxic risk that requires further investigation [8].

Visual Experimental Workflow

The following diagram illustrates the logical workflow for studying this compound's environmental fate, integrating the key experimental approaches discussed above.

This guide consolidates the current state of knowledge on this compound. The establishment of Pre-Harvest Residue Limits (PHRLs) is an emerging area of research to ensure crop safety [3].

References

- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]

- 2. Dissipation of this compound in greenhouse soil and its ... [applbiolchem.springeropen.com]

- 3. Evaluation of this compound Residue Dynamics in Eggplant ... [pmc.ncbi.nlm.nih.gov]

- 4. Dissipation of this compound in rice plant | SpringerLink [link.springer.com]

- 5. This compound dissipation in soil: effect of application rate and ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound application to soils: Degradation and effect on ... [sciencedirect.com]

- 7. Effect of two broad-spectrum fungicides on the microbial ... [sciencedirect.com]

- 8. Interlaboratory evaluation of the genotoxic properties of this compound, a commonly used phenylurea fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: QuEChERS Extraction Method for Pencycuron Residue Analysis

Introduction and Analytical Background

Pencycuron (chemical name: 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a non-systemic fungicide belonging to the phenylurea class, widely used for controlling fungal diseases such as sheath blight in rice, black scurf in potatoes, and Rhizoctonia diseases in various crops. [1] [2] The fungicidal action of this compound primarily occurs through the inhibition of cell division and disruption of β-tubulin assembly in fungal pathogens, effectively impeding mycelial growth. [2] With increasing regulatory scrutiny and the establishment of stringent maximum residue limits (MRLs) in various countries—including the European Union's MRL of 0.02 mg/kg for eggplant—there is a growing need for reliable analytical methods to monitor this compound residues in agricultural commodities and environmental samples. [2]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, initially developed by Michelangelo Anastassiades in the early 2000s, has revolutionized pesticide residue analysis by replacing traditional labor-intensive approaches with a streamlined two-step process involving extraction and clean-up. [3] This method has gained widespread acceptance in analytical laboratories due to its versatility, efficiency, and cost-effectiveness in processing complex sample matrices. For this compound analysis, QuEChERS offers distinct advantages in extracting this non-systemic fungicide from various matrices while effectively removing interfering compounds, thereby enabling accurate quantification at trace levels required for compliance with modern food safety regulations. [4] [3]

Method Validation and Performance Data

Validation Parameters for this compound Analysis

Rigorous method validation is essential to ensure the reliability, accuracy, and precision of analytical methods for this compound residue determination. Based on comprehensive validation studies across different matrices and analytical platforms, the QuEChERS method has demonstrated excellent performance characteristics for this compound analysis. [1] [2] [5] The limit of quantification (LOQ) for this compound typically ranges between 0.002-0.01 mg/kg across different matrices, which is sufficient to monitor compliance with established MRLs. [1] [2] [5] Recovery studies conducted at various fortification levels show that this compound exhibits acceptable recovery rates ranging from 75.25% to 106.1% with relative standard deviations (RSD) generally below 20%, meeting international validation criteria for pesticide residue analysis. [1] [2] [5]

The linearity of the analytical response for this compound has been consistently demonstrated through matrix-matched calibration curves with correlation coefficients (R²) exceeding 0.98 across the validated concentration ranges. [1] [2] [5] Method specificity is achieved through chromatographic separation coupled with selective detection using tandem mass spectrometry, ensuring unambiguous identification and accurate quantification without interference from co-extractives. [1] [6] The robustness of the QuEChERS method for this compound analysis has been verified through proficiency testing in various laboratories, confirming its reliability for routine monitoring purposes. [3]

Table 1: Method Validation Parameters for this compound Analysis in Different Matrices

| Matrix | LOQ (mg/kg) | Linear Range (mg/L) | Recovery (%) | RSD (%) | Citation |

|---|---|---|---|---|---|

| Spinach | 0.002 | 0.002-0.100 | 94.0-96.9 | <20 | [1] |

| Soil | 0.004 | 0.002-0.250 | 72.6-101.0 | <20 | [1] |

| Eggplant | 0.005 | 0.005-0.500 | 102.6-106.1 | 2.3-6.4 | [2] |

| Rice | 0.010 | Not specified | 75.25-93.58 | <20 | [5] |

Regulatory Compliance and Analytical Performance

The validation of analytical methods for pesticide residues must adhere to established regulatory guidelines to ensure data credibility and regulatory acceptance. The QuEChERS method for this compound analysis has been validated according to international standards, with performance characteristics meeting or exceeding acceptance criteria. [1] [2] Accuracy,-- typically evaluated through recovery studies, falls within the acceptable range of 70-120% for most matrices at relevant fortification levels. [1] [2] [5] Precision, expressed as relative standard deviation (RSD), generally remains below 20% for within-laboratory repeatability studies, demonstrating adequate method robustness for routine analysis. [1] [2]

For analytical linearity, the correlation coefficient (R²) of calibration curves typically exceeds 0.999 when using matrix-matched standards, ensuring reliable quantification across the working range. [1] [6] The matrix effect, which can significantly impact accurate quantification in mass spectrometric analysis, has been reported at +8.1% for eggplant extracts, indicating minimal suppression or enhancement effects when proper sample preparation techniques are employed. [2] These validation parameters collectively demonstrate that the QuEChERS method is fit-for-purpose for monitoring this compound residues in various agricultural commodities to ensure compliance with food safety regulations.

Table 2: this compound Residue Dynamics in Different Crops

| Crop | Application Rate | Initial Residue (mg/kg) | Half-life (days) | Residue at PHI (mg/kg) | Citation |

|---|---|---|---|---|---|

| Spinach | Recommended dose | Not specified | 50-54 (soil) | 0.003 (55 DAT) | [1] |

| Spinach | Double dose | Not specified | 50-54 (soil) | 0.008 (55 DAT) | [1] |

| Eggplant | Field application | 0.045 | 4.9 | 0.006 (14 DAT) | [2] |

Detailed Experimental Protocols

Standard QuEChERS Protocol for Leafy Vegetables (e.g., Spinach)

The extraction of this compound residues from leafy vegetables such as spinach requires careful attention to matrix complexities, including high chlorophyll and water content. Begin by homogenizing a representative spinach sample using a food processor or blender. Pre-cool the sample at -20°C for 24 hours before homogenization with dry ice to facilitate the grinding process and maintain analyte stability. [1] Accurately weigh 10.0 g of the homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile (ACN) containing 1% acetic acid to the sample, followed by the addition of a buffered extraction salt mixture typically containing 4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate. [1] [3]

Immediately seal the tube and shake vigorously for 1 minute to ensure proper solvent interaction with the sample matrix. Subsequently, mechanically shake the mixture at 200 rpm for 1 hour to facilitate exhaustive extraction of this compound residues. [1] Following the shaking step, subject the sample to sonication for 15 minutes to enhance extraction efficiency, particularly for the non-systemic fungicide this compound which may be present in surface residues. [1] Centrifuge the mixture at 3000-4000 × g for 10 minutes at 4°C to achieve phase separation. Transfer an aliquot (typically 1 mL) of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg C18, and 25 mg primary secondary amine (PSA) for clean-up. [1] Vortex the d-SPE tube for 30 seconds, centrifuge briefly, and filter the purified extract through a 0.20 μm syringe filter prior to instrumental analysis. [1]

Modified QuEChERS Protocol for Fruits and Vegetables with High Pigment Content (e.g., Eggplant)

For pigment-rich matrices like eggplant, additional clean-up steps are necessary to remove interfering compounds that could affect analytical performance. Weigh 10.0 g of homogenized eggplant sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and the appropriate buffering salts as described in the standard protocol. [2] After extraction and initial phase separation, transfer 1 mL of the acetonitrile extract to a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg graphitized carbon black (GCB). [2] The GCB effectively traps chlorophyll and other pigment interferences that are common in eggplant peel and other deeply pigmented commodities. Vortex the mixture vigorously for 60 seconds to ensure proper interaction between the sorbents and matrix components.

Following the clean-up step, centrifuge the d-SPE tube at high speed (≥3000 × g) for 5 minutes to sediment the sorbents. Carefully collect the supernatant and concentrate if necessary under a gentle stream of nitrogen at room temperature. Reconstitute the sample in an appropriate volume of initial mobile phase compatible with the chromatographic system. [2] For this compound analysis, particularly when employing LC-MS/MS, slight acidification of the final extract with 0.1% formic acid can improve analyte stability and chromatographic performance. [2] This modified protocol has demonstrated excellent recovery rates of 102.6-106.1% for this compound in eggplant with RSD values between 2.3-6.4%, confirming its suitability for accurate residue analysis. [2]

QuEChERS Protocol for Cereal Grains (e.g., Rice)

The analysis of this compound in cereal grains such as rice requires modifications to address the low moisture content and starchy matrix. Begin by finely grinding the rice sample to a powder using a laboratory mill. Weigh 5.0 g of the ground sample into a 50-mL centrifuge tube. Add 10 mL of water:acetonitrile (1:2, v/v) mixture to hydrate the matrix and facilitate pesticide extraction. [5] Allow the sample to hydrate for 15 minutes with occasional shaking. Add the buffered extraction salts as described in section 3.1, then shake vigorously for 1 minute followed by mechanical shaking for 30 minutes. Due to the starchy nature of cereals, viscosity reduction through heating at 40-50°C during extraction may be necessary to improve extraction efficiency.

After centrifugation, transfer 1 mL of the acetonitrile layer to a d-SPE tube containing PSA and magnesium sulfate for clean-up. [5] The PSA sorbent effectively removes fatty acids and sugars, while magnesium sulfate eliminates residual water. For rice samples, which typically contain lower pigment content compared to leafy vegetables, GCB may be omitted from the clean-up step. Following d-SPE clean-up, concentrate the extract to near dryness under a gentle nitrogen stream and reconstitute in 1 mL of acetonitrile or initial mobile phase. [5] Filter through a 0.20 μm membrane filter prior to analysis. This method has demonstrated an LOQ of 0.01 mg/kg for this compound in rice with recovery rates of 75.25-93.58%, meeting acceptable criteria for residue analysis. [5]

Instrumental Analysis Conditions

LC-MS/MS Analysis Conditions

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this compound analysis due to its high sensitivity and selectivity. For chromatographic separation, utilize a reverse-phase C18 column (e.g., Phenomenex Kinetex PS C18, 2.6 μm, 3.0 × 100 mm or equivalent) maintained at 40°C. [2] Employ a binary mobile phase system consisting of (A) water containing 0.1% formic acid and (B) methanol or acetonitrile containing 0.1% formic acid. [1] [2] Apply a gradient elution program as follows: initial 60% B, decreasing to 20% B at 0.2-0.5 min, further decreasing to 2% B at 0.5-5 min, maintaining 2% B until 8 min, returning to 60% B at 8.5 min, and holding until 12.5 min for column re-equilibration. [2] The flow rate should be maintained at 0.2 mL/min with an injection volume of 2-5 μL. [2]

For mass spectrometric detection, operate the instrument in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. [2] Key MS parameters include: nebulizing gas flow at 3 L/min, drying gas flow at 15 L/min, desolvation line temperature at 250°C, and heat block temperature at 400°C. [2] Monitor specific precursor-to-product ion transitions for this compound, typically including the quantitative transition m/z 347.1→137.1 and confirmatory transitions such as m/z 347.1→125.1. [1] Optimize collision energies for each transition to maximize sensitivity. The retention time for this compound under these conditions is typically between 8-10 minutes, providing sufficient separation from matrix interferences. [1] [2]

GC-MS/MS Analysis Conditions

While LC-MS/MS is generally preferred for this compound analysis, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) represents a viable alternative, particularly for laboratories without access to LC-MS/MS systems. For GC-MS/MS analysis, employ a non-polar or mid-polar capillary column such as a 30 m × 0.25 mm i.d. × 0.25 μm film thickness DB-5MS or equivalent. [5] Use helium as the carrier gas at a constant flow rate of 1.0 mL/min. Implement a temperature program starting at 60°C (held for 1 min), ramping to 180°C at 20°C/min, then to 280°C at 10°C/min (held for 10 min), resulting in a total run time of approximately 30 minutes. [5]

For mass spectrometric detection, operate in electron impact ionization (EI) mode at 70 eV with the ion source temperature maintained at 230°C. [5] Utilize multiple reaction monitoring (MRM) mode with specific precursor and product ions for this compound to achieve selective detection. The transfer line temperature should be set at 280°C. Despite the thermal stability concerns for some pesticides, this compound has been successfully analyzed using GC-MS/MS with acceptable performance characteristics, achieving an LOQ of 0.01 mg/kg in rice samples. [5] However, LC-MS/MS generally offers superior performance for this compound analysis due to its compatibility with the compound's thermal characteristics and ionization efficiency.

Workflow Visualization

The following workflow diagram illustrates the complete QuEChERS procedure for this compound residue analysis, incorporating matrix-specific modifications:

Figure 1: Comprehensive QuEChERS Workflow for this compound Residue Analysis in Different Matrices

Troubleshooting and Technical Notes

Common Issues and Solutions

Low Recovery Rates for this compound: If recovery rates fall below acceptable levels (typically <70%), consider increasing the sonication time during extraction to 15-20 minutes, as studies have shown this significantly improves this compound extraction efficiency. [1] Additionally, verify the pH of the extraction medium, as this compound stability may be compromised under extreme pH conditions. The use of citrate-buffered salts maintaining pH at approximately 5.0-5.5 provides optimal stability for this compound during extraction. [3]

Matrix Effects in LC-MS/MS Analysis: Significant matrix suppression or enhancement can affect quantification accuracy. To address this, employ matrix-matched calibration standards prepared in blank matrix extracts to compensate for these effects. [1] [2] The use of effective clean-up with appropriate d-SPE sorbents can substantially reduce matrix effects. For pigmented matrices, include 7.5 mg GCB in the d-SPE clean-up to remove chlorophyll and other pigments. [2]

Degradation of this compound During Analysis: this compound may degrade in final extracts under certain conditions. To enhance stability, acidify the final extract with 0.1% formic acid after the clean-up step, particularly when PSA is used, as the basic nature of PSA can promote degradation of certain compounds. [3] Store extracts at -20°C and analyze within 24-48 hours of preparation to minimize degradation.

Analytical Quality Control

Implement a comprehensive quality control protocol during this compound analysis to ensure data reliability. Include procedural blanks, replicate samples, and spiked recovery samples (at least one per batch of 20 samples) at a concentration level relevant to the MRL (typically 0.01-0.05 mg/kg). [1] [2] Acceptable recovery ranges for this compound should be 70-120% with RSD values <20%. [1] [2] [5] Utilize internal standards where available, preferably isotope-labeled this compound if commercially obtainable, to improve quantification accuracy. For routine monitoring, include quality control samples in each analytical batch to verify method performance over time.

Conclusion

The QuEChERS extraction method provides a robust, efficient, and reliable approach for the determination of this compound residues in various agricultural matrices. Through appropriate method optimization and validation, as detailed in these application notes, laboratories can implement this methodology to monitor this compound compliance with regulatory limits such as the EU MRL of 0.02 mg/kg in eggplant and other crops. [2] The flexibility of the QuEChERS approach allows for matrix-specific modifications while maintaining analytical integrity, making it suitable for routine monitoring programs and research applications. The comprehensive protocols and troubleshooting guidance provided in this document will assist researchers and analytical chemists in implementing reliable this compound residue analysis, thereby contributing to enhanced food safety and regulatory compliance.

References

- 1. Dissipation of this compound in greenhouse soil and its bioconcentration... [applbiolchem.springeropen.com]

- 2. Evaluation of this compound Residue Dynamics in Eggplant ... [pmc.ncbi.nlm.nih.gov]

- 3. Get detailed information about the QuEChERS . method [quechers.eu]

- 4. for Pesticide QuEChERS Analysis | Phenomenex Method Residue [phenomenex.com]

- 5. Tandem mass spectrometry [entomoljournal.com]

- 6. Conducting GC Method Validation Using High Accuracy ... [environics.com]

HPLC MS/MS analysis of pencycuron in spinach

Analytical Method for Pencycuron in Spinach

The following method has been adapted from a study that used HPLC-MS/MS to quantify this compound residues in spinach and soil [1].

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for sample preparation.

- Homogenization: Pre-cool spinach samples at -20°C for 24 hours, then homogenize with dry ice [1].

- Extraction:

- Weigh 10.0 g of homogenized spinach into a centrifuge tube.

- Add 10 mL of acetonitrile (ACN) and a QuEChERS extraction kit (containing 4.0 g MgSO₄, 1.0 g NaCl, 0.5 g Na₂citrate, and 1.0 g Na₃citrate) [1].

- Vortex the mixture, then shake at 200 rpm for 1 hour.

- Perform a sonication step for 15 minutes to improve the extraction efficiency of this compound [1].

- Centrifuge at 3000 g for 10 minutes at 4°C [1].

- Clean-up:

HPLC-MS/MS Instrumental Analysis

The analysis was performed using a Liquid Chromatography-Tandem Mass Spectrometer [1].

- Chromatography:

- Column: Not specified in the provided source, but a C18 column is typical for such analyses.

- Mobile Phase: Acetonitrile and water, both containing 0.1% formic acid, are commonly used for good chromatographic separation and ionization [2].

- Flow Rate & Injection Volume: Standard values for HPLC-MS/MS are 0.2 mL/min and 2-5 μL, respectively [2].

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode ([M+NH₄]⁺ adduct reported) [1].

- Detection: Multiple Reaction Monitoring (MRM) mode.

Method Validation

The analytical method was validated according to standard guidelines, with results meeting acceptance criteria [1].

- Linearity: The matrix-matched calibration curves showed excellent linearity (R² > 0.999) in the range of 0.002–0.100 mg/L for spinach [1].

- Limit of Quantification (LOQ): 0.002 mg/kg for spinach [1].

- Recovery and Precision: Recoveries for this compound in spinach were 94.0–96.9% at fortification levels of 0.01 and 0.1 mg/kg, with coefficients of variation (CV) within an acceptable range [1].

This compound Residue Data in Spinach and Soil

The table below summarizes key findings from the study on residue dissipation and bioconcentration [1].

| Parameter | Greenhouse Soil | Spinach (48 DAT) | Spinach (55 DAT) |

|---|---|---|---|

| Application Dose (Recommended) | 0.1 kg a.i./1000 m² | 0.006 mg/kg | 0.003 mg/kg |

| Application Dose (Double) | 0.2 kg a.i./1000 m² | 0.025 mg/kg | 0.008 mg/kg |

| DT₅₀ (Half-life) | 50 - 54 days | - | - |

| Bioconcentration Factor (BCF) | - | 0.003 - 0.008 | 0.001 - 0.002 |

DAT: Days After Treatment; a.i.: active ingredient; DT₅₀: Time for 50% dissipation.

Experimental Workflow and Residue Dynamics

The following diagrams, created using Graphviz, outline the experimental workflow and the logical relationship of residue dynamics.

This workflow summarizes the key sample preparation and analysis steps. The QuEChERS extraction includes a sonication step to improve this compound recovery [1].

This diagram illustrates the fate of this compound after application. Residues in spinach decrease over time due to both pesticide dissipation in soil and dilution from crop growth [1].

Key Considerations for Analysis

- Matrix Effects: The use of matrix-matched calibration standards is crucial for accurate quantification, as it compensates for signal suppression or enhancement caused by the spinach matrix [1].

- Crop Growth Dilution: The study identified that the growth of the spinach plant itself (a 1.5–1.8 times increase in fresh weight over 7 days) is a major factor leading to lower residue concentrations at later harvest dates. This should be considered when modeling residue behavior [1].

- Regulatory Context: this compound can break down to form aniline, a compound of toxicological concern [3]. Be aware that future regulatory methods may require monitoring for this metabolite.

References

Protocol for Determining Pencycuron Bioconcentration Factor (BCF) in Crops

Introduction

The bioconcentration factor (BCF) is a critical parameter for estimating the potential to transfer from soil into cultivated crops. For non-systemic fungicides like pencycuron (a phenylurea fungicide used to control diseases caused by Rhizoctonia solani), understanding this soil-crop pathway is essential for consumer safety and establishing realistic maximum residue limits (MRLs) [1] [2]. This protocol outlines a standardized method for estimating the BCF of this compound in leafy vegetables, using spinach as a model crop, based on current analytical methodologies and field experimentation practices [1].

Experimental Design and Calculations

Core Calculation Formula

The BCF is calculated using the ratio of the residue concentration found in the harvested crop to the initial residue concentration applied to the soil. The formula is defined as:

\( {\text{BCF }} = \frac{\left( {{\text{Harvested crop residue }}\left( {{\text{mg/kg}}_{{\text{fw}}} } \right)} \right)}{\left( {{\text{Initial soil residue }}\left( {{\text{mg/kg}}} \right)} \right)} \) [1]

Where:

- Harvested crop residue (mg/kg fw): The concentration of this compound in the fresh weight of the crop at harvest.

- Initial soil residue (mg/kg): The concentration of this compound in the soil immediately after application.

Key Experimental Parameters

The following parameters should be considered when designing the field experiment:

- Dose Levels: The study should include at least two treatment levels: the recommended dose and a double dose. This allows for the assessment of BCF across different potential use scenarios [1].

- Replication: Each treatment must be performed with a minimum of three independent replicates to ensure statistical reliability [1].

- Cultivation Environment: The study should be conducted under a greenhouse environment to minimize the influence of external dissipation factors like rainfall and UV sunlight, thereby focusing on soil and plant-mediated processes [1].

- Sampling Time Points: Spinach should be harvested at multiple time points. Research indicates that 48 and 55 days after treatment (DAT) are suitable intervals, covering a period where significant crop growth and residue dissipation occur [1].

Materials and Reagents

- Analytical Standard: this compound (purity ≥ 99.7%) [1].

- Formulation: 20% Suspension Concentrate (SC) of this compound, or equivalent commercial product [1].

- Solvents: HPLC-grade acetonitrile, water [1].

- Buffers and Salts: Ammonium formate, formic acid [1].

- QuEChERS Kits: Extraction kits (containing MgSO₄, NaCl, Na₂Citrate, Na₃Citrate) and d-SPE cleanup kits (containing MgSO₄, C18, and Primary Secondary Amine - PSA) [1].

Step-by-Step Experimental Protocol

Soil Treatment and Crop Cultivation

- Plot Design: Establish test plots with dimensions of 2.0 m x 5.5 m, with three replicates for each treatment dose [1].

- This compound Application: Dilute the 20% SC this compound formulation with water (e.g., 1000-2000 times) and apply it to the soil at a rate of 11 L per plot. This corresponds to 0.1 kg active ingredient (a.i.) per 1000 m² for the recommended dose and 0.2 kg a.i. per 1000 m² for the double dose [1].

- Cultivation: Cultivate spinach (Spinacia oleracea) following standard local agricultural practices for irrigation and management within the greenhouse [1].

- Sampling:

- Soil: Collect soil samples immediately after application to determine the initial concentration (C₀). Air-dry samples in a fume hood for four days prior to analysis [1].

- Crop: Harvest spinach plants at predetermined intervals (e.g., 48 and 55 DAT). The sample should consist of at least 20 plants, with a total fresh weight exceeding 1.0 kg. Immediately freeze samples at -20°C, homogenize with dry ice, and store at -20°C until analysis [1].

Residue Analysis using QuEChERS and LC-MS/MS

The analytical workflow for quantifying this compound residues in soil and spinach samples is as follows:

Figure 1. Workflow for this compound Residue Analysis in Soil and Spinach.

Detailed Steps:

- Weighing: Precisely weigh 10.0 g of homogenized frozen spinach or 5.0 g of dried soil into a centrifuge tube [1].

- Extraction: For soil samples, first add 5 mL of water and allow to swell for 15 minutes. Then, for both matrices, add 10 mL of acetonitrile and the QuEChERS extraction salts. Vortex and shake vigorously at 200 rpm for 1 hour, followed by sonication for 15 minutes to enhance extraction efficiency. Centrifuge at 3000 g for 10 minutes at 4°C [1].

- Cleanup: Transfer 1 mL of the supernatant to a d-SPE tube. Vortex, centrifuge, and filter the purified extract through a 0.20 μm syringe filter [1].

- Instrumental Analysis: Analyze the filtrate using LC-MS/MS. The specific instrument conditions (e.g., column, mobile phase, MS transitions) should be optimized as reported in the literature [1].

Method Validation

The analytical method must be validated to ensure reliability, with the following performance criteria [1]:

- Linearity: Matrix-matched calibration curves should have a coefficient of determination (R²) > 0.999.

- Limit of Quantification (LOQ): The method LOQ should be sufficiently low, typically 0.002 mg/kg for spinach and 0.004 mg/kg for soil.

- Recovery and Precision: Recovery rates should fall within an acceptable range (e.g., 70-120%) with a Coefficient of Variation (CV) typically below 15%.

Data Analysis and Interpretation

Data and Results

The quantitative data obtained from a study following this protocol can be summarized as shown below.

Table 1: Example this compound Residues and Calculated BCF in Spinach (Greenhouse Study) [1]

| Treatment Dose | Residue in Spinach (mg/kg fw) | Initial Soil Residue (mg/kg) | Bioconcentration Factor (BCF) | | :--- | :--- | :--- | :--- | | | 48 DAT | 55 DAT | 48 DAT | 55 DAT | | Recommended | 0.006 | 0.003 | Not Reported | 0.003 - 0.008* | 0.001 - 0.002* | | Double | 0.025 | 0.008 | Not Reported | 0.003 - 0.008* | 0.001 - 0.002* | Note: The original study calculated BCF ranges based on the initial soil residue and the crop residues at two harvest dates. DAT = Days After Treatment.

Table 2: Key Dissipation and Growth Parameters [1]

| Parameter | Value | Note |

|---|---|---|

| DT₅₀ in Greenhouse Soil | 50 - 54 days | Time for 50% dissipation, estimated using a single exponential model. |

| Spinach Growth Factor | 1.5 - 1.8 times | Increase in fresh weight between 48 and 55 DAT. A key factor reducing residue concentration. |

Interpreting Results and Key Considerations

- Low BCF Values: The calculated BCF values for this compound in spinach are very low (e.g., 0.001-0.008), indicating limited translocation from soil into the spinach plant. This is consistent with its classification as a non-systemic fungicide with protective action [1] [2].

- Impact of Crop Growth: The observed decrease in BCF and residue concentration over time is not solely due to chemical dissipation. The significant growth of the spinach (1.5-1.8 times increase in biomass) dilutes the residue, which is a major factor must be accounted for in the overall assessment [1].

- Soil Dissipation Kinetics: The dissipation of this compound in soil follows a single-exponential decay model. The

\(DT_{50}\)(50% dissipation time) is calculated from the rate constant\(k\)using the equation:\(DT50 = ln 2/k\). In greenhouse conditions, this process is slower due to the lack of rainfall and UV light [1].

Troubleshooting and Best Practices

- Low Recovery during Extraction: Ensure the sonication step is included post-shaking to improve the extraction efficiency of this compound from complex matrices like soil [1].

- Matrix Effects in LC-MS/MS: Always use matrix-matched calibration standards to compensate for signal suppression or enhancement, ensuring accurate quantification [1].

- Representative Soil Sampling: Given the potential heterogeneity of pesticide distribution in soil, ensure a sufficient number of sub-samples are collected and combined to form a representative composite sample for analysis.

References

pencycuron soil application methods for Rhizoctonia control

Pencycuron Properties and Application

This compound is a non-systemic fungicide of the phenylurea class used to control diseases caused by Rhizoctonia solani, such as sheath blight, stem canker, and damping-off [1] [2]. It is considered a protective fungicide that primarily inhibits the saprotrophic spread of the fungus in the soil, preventing it from reaching host plants [2].

- Mode of Action: this compound inhibits fungal cell division by disrupting β-tubulin assembly, which impedes the growth of fungal mycelia [3]. It mainly inhibits the saprotrophic spread of R. solani through the soil [2].

- Formulations and Application: Common formulations include 25% Suspension Concentrate (SC) and granular forms (GR) [1] [3]. For soil application in greenhouse conditions, the recommended dose is 0.1 kg active ingredient (a.i.) per 1000 m², with a double dose (0.2 kg a.i. per 1000 m²) sometimes used for extended efficacy [1].

Residue and Environmental Dynamics

Understanding the dissipation of this compound in soil and its potential to be taken up by crops is crucial for food safety and environmental health.

| Crop/ Condition | Initial Soil Dose (kg a.i./1000 m²) | DT50 in Soil (Days) | Residue in Crop (mg kg⁻¹) | Bioconcentration Factor (BCF) |

|---|---|---|---|---|

| Spinach (Greenhouse) | 0.1 | 50 - 54 | 0.006 (at 48 DAT) | 0.003 - 0.008 (at 48 DAT) |

| 0.2 | 50 - 54 | 0.025 (at 48 DAT) | 0.001 - 0.002 (at 55 DAT) | |

| Eggplant (Greenhouse) | n/a | 4.9 (in fruit) | 0.045 (at 0 DAT) | n/a |

DAT: Days After Treatment; BCF: Harvested crop residue (mg/kg fresh weight) ÷ Initial soil residue (mg/kg); n/a: Data not available in search results.

The data shows that this compound is persistent in greenhouse soil, but residues in spinach are low and decrease over time, further diluted by plant growth [1]. In eggplant fruits, residues dissipate rapidly [3].

Site-Specific Application Protocol

Site-specific application spatially localizes the fungicide to create a "shield" that blocks the pathogen's spread, significantly reducing the amount of chemical used [2].

- Principle: This method leverages the understanding that soil-borne disease epidemics have a threshold for spread. Creating a barrier of treated soil can prevent the pathogen from percolating through the entire crop population [2].

- Experimental Evidence: A study testing a narrow strip of soil (12.5 mm wide) sprayed with Monceren L placed between an infected host and a healthy bait plant showed that this localized application significantly decreased local transmission of R. solani [2].

Workflow for Site-Specific Application

The following diagram outlines the experimental workflow for developing and validating a site-specific application strategy.

Detailed Experimental Methodology

The protocols below are adapted from recent research on this compound residue analysis and site-specific efficacy testing [1] [2].

Sample Preparation and Analysis

- Extraction: Use the QuEChERS method. For spinach, homogenize 10.0 g of sample with 10 mL acetonitrile in a extraction kit containing 4.0 g MgSO₄, 1.0 g NaCl, 0.5 g Na₂citrate, and 1.0 g Na₃citrate [1].

- Clean-up: Take 1 mL of the supernatant and purify it using a d-SPE kit containing 150 mg MgSO₄, 25 mg C18, and 25 mg Primary Secondary Amine (PSA) [1].

- Instrumentation: Analyze using LC-MS/MS with a C18 column. The mobile phase is water and methanol, both with 0.1% formic acid, using a gradient elution [3].

Site-Specific "Shield Effect" Bioassay

- Pathogen Inoculum: Use a 3 mm diameter mycelial disc of R. solani (e.g., anastomosis group AG4) cultured on malt-agar medium [2].

- Experimental Setup: In controlled climate chambers, place the inoculum disc in the soil. Create a narrow strip (e.g., 12.5 mm wide) of fungicide-treated soil between the inoculum and a susceptible bait plant (e.g., radish).

- Treatment Application: Apply the fungicide (e.g., Monceren L) precisely to the soil strip according to the recommended dose.

- Assessment: Monitor the saprotrophic spread of the fungus and the infection of the bait plant over time to quantify the reduction in transmission [2].

Management and Integrated Strategies

Effective control of Rhizoctonia involves integrating chemical and cultural practices.

- Cultural Controls: Implement good sanitation to prevent the introduction and spread of the pathogen [4]. Manage environmental stress factors, as Rhizoctonia tends to be more prevalent on stressed plants [4] [5].

- Chemical Control Considerations: this compound is specific to Rhizoctonia and will not control other pathogens like Pythium or Phytophthora [5]. Always confirm the target pathogen through laboratory diagnosis for a sound management strategy [5].

References

- 1. Dissipation of this compound in greenhouse soil and its bioconcentration... [applbiolchem.springeropen.com]

- 2. Reducing the Use of Pesticides with Site-Specific Application [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of this compound Residue Dynamics in Eggplant ... [mdpi.com]

- 4. Rhizoctonia - Integrated Pest Management [canr.msu.edu]

- 5. Rhizoctonia Root Rot and Aerial Blight [purdueplantdoctor.com]

Application Notes and Protocols: Pencycuron Dissipation Kinetics in Greenhouse Soil

Introduction

Pencycuron (1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea) is a non-systemic protective fungicide of the phenylurea class, widely used for controlling soil-borne diseases such as sheath blight (Rhizoctonia solani) and Sclerotinia rot in various crops [1] [2]. Understanding its dissipation kinetics in greenhouse soil is essential for environmental risk assessment and crop safety evaluation, particularly for leafy vegetables like spinach where soil residues can lead to bioconcentration [1].

These application notes provide detailed methodologies for monitoring this compound residues, analyzing dissipation kinetics, and calculating bioconcentration factors (BCF) in greenhouse environments, based on current research findings and validated analytical techniques.

Key Experimental Findings

This compound Dissipation in Greenhouse Soil

Recent studies on this compound dissipation in greenhouse soils under protected conditions reveal significantly longer persistence compared to open-field environments:

Table 1: this compound Dissipation Parameters in Greenhouse Soil (Spinach Cultivation)

| Application Rate | Initial Soil Residue (mg/kg) | DT₅₀ (days) | Dissipation Kinetics | Reference |

|---|---|---|---|---|

| Recommended dose | 0.81 | 50 | Single first-order | [1] |

| Double dose | 1.71 | 54 | Single first-order | [1] |

The 50-54 day half-life observed in greenhouse conditions is substantially longer than the 23-38 days reported in open-field conditions [1], highlighting the reduced dissipation potential in protected environments where rainfall and UV exposure are minimized.

Comparative Dissipation in Different Environments

Table 2: this compound Dissipation Under Various Environmental Conditions

| Environmental Condition | DT₅₀ Range (days) | Key Factors Influencing Dissipation | Reference |

|---|---|---|---|

| Greenhouse soil | 50-54 | Biological decomposition, minimal rainfall/UV | [1] |

| Open field | 23-38 | Rainfall, temperature, sunlight, humidity | [1] |

| Laboratory conditions | 7-95 | Soil type, moisture, temperature, organic matter | [1] [3] |

| Rice plants | 1.57-2.77 | Photodegradation, plant metabolism | [2] |

Bioconcentration in Spinach

Table 3: this compound Bioconcentration Factors (BCF) in Spinach from Greenhouse Soil

| Application Rate | Days After Treatment | Spinach Residue (mg/kg) | BCF Value | Reference |

|---|---|---|---|---|

| Recommended dose | 48 | 0.006 | 0.003 | [1] |

| Double dose | 48 | 0.025 | 0.008 | [1] |

| Recommended dose | 55 | 0.003 | 0.001 | [1] |

| Double dose | 55 | 0.008 | 0.002 | [1] |

The decreasing BCF values over time reflect both chemical dissipation and crop growth dilution, with spinach biomass increasing 1.5-1.8 times during the seven-day additional cultivation period [1].

Experimental Protocols

Greenhouse Soil Experiment Setup

Experimental Workflow for this compound Dissipation Studies

3.1.1. Plot Design and Management

- Plot size: 2.0 × 5.5 m with three replications per treatment [1]

- Crop: Spinach (Spinacia oleracea) cultivated under greenhouse conditions [1]

- Experimental design: Randomized complete block design [2]

- Cultivation period: February to May (typical spinach growing season) [1]

- Irrigation: According to local farming practices [1]

3.1.2. This compound Application

- Formulation: 20% Suspension Concentrate (SC) [1]

- Application rates:

- Recommended dose: 0.1 kg a.i. 1000 m⁻²

- Double dose: 0.2 kg a.i. 1000 m⁻²

- Application method: Diluted with tap water (1000-2000 times) and applied to soil at 11 L per plot [1]

- Application timing: Applied according to label recommendations for target diseases

Sample Collection and Preparation

3.2.1. Soil Sampling

- Sampling times: Multiple time points after application (e.g., 0, 7, 14, 21, 28, 35, 42, 48, 55 days) [1]

- Sampling depth: 0-15 cm surface soil

- Sample processing: Air-dried under fume hood for four days, homogenized, and sieved [1]

- Storage: Store at -20°C until analysis [1]

3.2.2. Plant Sampling

- Harvest times: 48 and 55 days after treatment (DAT) [1]

- Sample size: >20 plants, total weight >1.0 kg [1]

- Processing: Pre-cooled at -20°C for 24 h, homogenized with dry ice [1]

- Storage: Maintain at -20°C until analysis [1]

Residue Analysis Method

3.3.1. Extraction Procedure (QuEChERS Method)

Analytical Workflow for this compound Residue Analysis

3.3.2. Instrumental Analysis (LC-MS/MS)

- Instrument: LC-tandem mass spectrometry [1]

- Column: C18 reversed-phase column [2]

- Mobile phase: Acetonitrile and water with 0.1% formic acid [1]

- Ionization: Electrospray ionization (ESI) in positive mode [1]

- Detection: Multiple Reaction Monitoring (MRM) mode [1]

3.3.3. Method Validation Parameters

- Linearity: R² > 0.999 for matrix-matched calibration curves [1]

- LOQ: 0.002 mg kg⁻¹ for spinach, 0.004 mg kg⁻¹ for soil [1]

- Recovery: 94.0-96.9% for spinach, 72.6-101.0% for soil [1]

- Precision: CV < 10% for repeatability [1]

Data Analysis Methods

3.4.1. Dissipation Kinetics Calculation

The dissipation kinetics follow first-order reaction patterns:

Equation 1: First-order dissipation kinetics

Where:

- Ct = residue concentration at time t (mg kg⁻¹)

- C0 = initial concentration (mg kg⁻¹)

- k = dissipation rate constant (day⁻¹)

- t = time after application (days)

Equation 2: Half-life (DT₅₀) calculation

3.4.2. Bioconcentration Factor (BCF) Calculation

Equation 3: BCF determination

3.4.3. Statistical Analysis

- Use statistical software (e.g., SigmaPlot) for curve fitting [1]

- Express data as means with coefficients of variation (CV) [1]

- Apply appropriate transformation if data don't meet normality assumptions

Factors Influencing this compound Dissipation

Environmental and Soil Factors

Table 4: Key Factors Affecting this compound Dissipation in Soil

| Factor | Impact on Dissipation | Mechanism | Reference |

|---|---|---|---|

| Soil moisture | Faster dissipation at 60% WHC vs. waterlogged conditions | Enhanced microbial activity and chemical hydrolysis | [3] |

| Organic amendment | Reduced half-life in manure-amended soil | Increased microbial population and diversity | [3] |

| Soil type | Variable half-lives (7-95 days) across different soils | Differences in adsorption capacity and microbial communities | [1] [3] |

| Temperature | Accelerated dissipation at higher temperatures | Increased microbial activity and chemical reaction rates | [4] |

| UV exposure | Significant photodegradation in field conditions | Direct photolysis of parent compound | [1] |

| Greenhouse effect | Longer persistence (50-54 days) | Minimized rainfall leaching and reduced UV exposure | [1] |

Quality Control Measures

- Field controls: Include untreated control plots for background residue assessment [2]

- Laboratory controls: Process blank samples and fortified controls with each batch

- Matrix effects: Use matrix-matched calibration standards for quantification [1]

- Recovery assessment: Include replicate fortifications at multiple concentrations [1]

- Instrument calibration: Verify calibration daily and after every 10-15 samples

Conclusion and Recommendations

Based on current research findings, the following recommendations are provided for researchers and regulatory authorities:

- Greenhouse-specific assessments: The extended half-life of this compound in greenhouse environments (50-54 days) necessitates separate dissipation studies beyond field data [1].

- Crop rotation considerations: The persistence beyond 50 days suggests potential carry-over to subsequent crops, requiring appropriate planting intervals.

- Bioconcentration monitoring: Regular monitoring of leafy vegetables like spinach is recommended due to measurable BCF values (0.001-0.008) [1].

- Soil-specific guidelines: Development of application guidelines considering soil properties, particularly organic matter content and texture [3].

These protocols provide comprehensive guidance for conducting this compound dissipation studies in greenhouse environments, ensuring reliable data generation for environmental fate assessment and regulatory decision-making.

References

- 1. Dissipation of this compound in greenhouse soil and its ... [applbiolchem.springeropen.com]

- 2. Dissipation of this compound in rice plant - PMC [ncbi.nlm.nih.gov]

- 3. This compound dissipation in soil: effect of application rate and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software | Scientific Reports [nature.com]

pencycuron residue trials in potatoes and rice

Pencycuron Residue Trials in Potatoes

The following table summarizes the key data from residue trials for this compound in potatoes, based on an application to raise the Maximum Residue Level (MRL) in the European Union [1].

| Trial Parameter | Details & Results |

|---|---|

| Applicant | Bayer CropScience [1] |

| Initial MRL | 0.1 mg/kg [1] |

| Proposed MRL | 0.2 mg/kg [1] |

| Residue Definition (Enforcement & Risk Assessment) | Parent this compound [1] |

| Use Pattern | Intended use in Northern Europe (NEU) and Southern Europe (SEU) [1] |

| Critical Residue Dataset | NEU trials (more critical data) [1] |

| Derived MRL Proposal | 0.2 mg/kg [1] |

| Enforcement Method | Adequate analytical methods available [1] |

Experimental Protocols for Residue Analysis

The general workflow for a residue trial and analysis involves several critical stages, from designing the field trial to quantifying residues in the laboratory. While the EFSA opinion details the overall data requirements [1], a recent 2025 study on this compound in spinach provides a clear, validated methodology for soil and crop analysis that can serve as a reference protocol [2].

Figure 1: General workflow for pesticide residue analysis in crops.

Field Trial Design and Sample Collection

- Plot Design: Trials should be conducted in accordance with Good Experimental Practice (GEP). Plots are typically designed with replication (e.g., three replications per treatment) [2].

- Application: The pesticide is applied according to the intended Good Agricultural Practice (GAP). For this compound, this was an in-furrow application on potatoes [1].

- Sample Collection: Representative samples of the raw agricultural commodity (e.g., potato tubers) are harvested at maturity. For soil studies, samples are collected post-application and dried [2].

Sample Preparation and Extraction (QuEChERS)

This is a standardized and widely used sample preparation method [2] [3].

- Homogenization: A 10.0 g portion of the homogenized sample is weighed.

- Extraction: The sample is added to a QuEChERS extraction kit (containing MgSO₄, NaCl, Na₂citrate, Na₃citrate) along with 10 mL of acetonitrile (ACN). The mixture is vortexed, shaken vigorously (e.g., 200 rpm for 1 hour), and sonicated for 15 minutes to improve extraction efficiency [2].

- Centrifugation: The extract is centrifuged (e.g., 3000 g for 10 min at 4°C) to separate the organic layer [2].

Extract Cleanup (d-SPE)

- Purification: An aliquot (e.g., 1 mL) of the supernatant is transferred to a dispersive Solid-Phase Extraction (d-SPE) kit (containing MgSO₄, C18, and Primary Secondary Amine - PSA) [2].

- Centrifugation and Filtration: The purified extract is centrifuged again and filtered through a 0.20 μm syringe filter prior to analysis [2].

Instrumental Analysis and Validation (LC-MS/MS)

- Analysis: Residues are quantified using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for identifying and measuring this compound [2] [3].

- Method Validation: The analytical method must be validated to ensure reliability [2].

- Linearity: Matrix-matched calibration curves should show excellent linearity (R² > 0.999) [2].

- Recovery: Studies at known fortification levels (e.g., 0.01 and 0.1 mg/kg) should demonstrate satisfactory recovery (e.g., 70-120%) [2].

- Precision: Results should have a low coefficient of variation (CV) [2].

- Limit of Quantification (LOQ): The lowest reliably quantified level. For this compound in plant matrices, this can be as low as 0.002 mg/kg [2].

Key Findings and Regulatory Considerations

The EFSA assessment highlighted several critical points that are essential for researchers to understand the broader context of residue studies [1].

Figure 2: Logical flow of the EFSA MRL application assessment.

- Metabolism and Residue Definition: New metabolism studies confirmed that the parent This compound is the major residue in tubers and remains the relevant residue for monitoring. However, the metabolite This compound-PB-amine was identified, and aniline was indicated as a potential degradation product, especially during processing [1].

- The Processing Issue: Residue trials showed that this compound degrades at temperatures used in food processing (e.g., baking, boiling). Since the identity and quantity of the resulting degradation products (like the toxic compound aniline) were not fully elucidated, EFSA could not define a residue for processed products or establish processing factors [1].

- Consumer Risk Assessment Outcome: An indicative risk assessment using only parent this compound residues in unprocessed potatoes showed no intake concerns. However, because potatoes are consumed after processing and the risk from degradation products like aniline could not be assessed, EFSA concluded that the data were insufficient and did not propose raising the MRL [1] [4].

- Toxicological Reference Values:

Research Gaps and Future Directions

- Rice Residue Data: The available search results did not contain specific residue trial data for rice. Future studies should focus on generating this data for a complete profile.

- Processing Studies: Further research is critically needed to fully elucidate the identity, magnitude, and toxicity of this compound degradation products formed during the cooking and processing of all relevant crops, including potatoes and rice [1].

- Comprehensive MRL Review: EFSA noted that a full review of this compound residues, considering all authorized uses on feed crops and their potential carry-over into animal products, should be performed under the ongoing MRL review program [1].

References

- 1. Modification of the existing maximum residue level for ... [pmc.ncbi.nlm.nih.gov]

- 2. Dissipation of this compound in greenhouse soil and its ... [applbiolchem.springeropen.com]

- 3. Evaluation of pesticide residues in raw vegetables using ... [sciencedirect.com]

- 4. Modification of existing MRL for this compound in potatoes - EFSA [efsa.europa.eu]

analytical method validation for pencycuron in soil

Analytical Method for Pencycuron in Soil

The following protocol is adapted from a recent study on this compound dissipation in greenhouse soil, which used a QuEChERS-based extraction method followed by LC-MS/MS analysis [1].

Sample Preparation (QuEChERS Extraction)

- Weigh 5.0 g of the prepared soil sample into a suitable extraction tube (e.g., a 50 mL centrifuge tube).

- Add 5 mL of distilled water to the soil and allow it to swell for 15 minutes.

- Add 10 mL of acetonitrile (ACN) to the tube.

- Immediately add a QuEChERS extraction salt mixture, typically containing:

- 4.0 g of Magnesium sulfate (MgSO₄)

- 1.0 g of Sodium chloride (NaCl)

- 1.0 g of Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

- 0.5 g of Disodium hydrogen citrate sesquihydrate (Na₂HC₆H₅O₇·1.5H₂O) [1]

- Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent MgSO₄ from forming a solid cake.

- Shake the tube at 200 rpm for 1 hour, followed by sonication for 15 minutes to improve extraction efficiency.

- Centrifuge the sample at ≥3000 g for 10 minutes at 4°C to achieve phase separation.

Extract Cleanup (d-SPE)

- Transfer 1 mL of the supernatant (ACN layer) into a d-SPE tube containing:

- 150 mg of MgSO₄

- 25 mg of C18

- 25 mg of Primary Secondary Amine (PSA) [1]

- Vortex the mixture for 1 minute.

- Centrifuge the d-SPE tube and filter the purified extract through a 0.20 μm syringe filter prior to LC-MS/MS analysis.

- Transfer 1 mL of the supernatant (ACN layer) into a d-SPE tube containing:

LC-MS/MS Instrumental Analysis The table below summarizes the instrumental conditions used for this compound analysis [1]:

LC Conditions | Parameter | Specification | | :--- | :--- | | Instrument | LCMS-8040 or equivalent | | Column | C18 (e.g., 2.6 µm, 3 x 100 mm) | | Column Temp. | 40 °C | | Mobile Phase | (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in methanol | | Injection Volume | 2 µL | | Flow Rate | 0.2 mL/min |

MS/MS Conditions | Parameter | Specification | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI+) | | Nebulizing Gas | 3 L/min | | Drying Gas | 15 L/min | | DL Temperature | 250 °C | | Heat Block Temperature | 400 °C |

The following workflow diagram illustrates the complete analytical procedure:

Method Validation Data

The analytical method was validated for parameters including linearity, accuracy, precision, and sensitivity. Key performance data are summarized below [1]:

| Validation Parameter | Results for Soil |

|---|---|

| Linearity (R²) | > 0.999 |

| Calibration Range | 0.002 – 0.250 mg L⁻¹ |

| Limit of Quantification (LOQ) | 0.004 mg kg⁻¹ |

| Recovery (%) (at 0.010 mg kg⁻¹) | 72.6 – 101.0 |

| Recovery (%) (at 0.100 mg kg⁻¹) | 72.6 – 101.0 |

| Precision (CV%) | Data not fully specified in source |

Key Considerations for Analysis

- Matrix-Matched Calibration: Prepare calibration standards in blank soil extract to compensate for matrix effects that can suppress or enhance the analytical signal [2] [1].

- Quality Control: Include procedural blanks, fortified blanks, and fortified soil samples with each batch to monitor contamination and verify method performance.

- Sensitivity: The achieved LOQ of 0.004 mg/kg is sufficient for monitoring this compound against regulatory limits. The European Union's maximum residue limit (MRL) for this compound in eggplant is 0.02 mg/kg [2].

Reference Information

- Chemical Profile: this compound (CAS No. 66063-05-6) is a non-systemic phenylurea fungicide. It has a high log P of 4.68, indicating strong lipophilicity, and is virtually insoluble in water (0.3 mg/L at 20 °C) [3].

- Toxicology Note: Some in vitro studies suggest potential genotoxic effects at high concentrations (50-100 μg/mL), though results have shown inter-laboratory variability [4].

References

- 1. Dissipation of this compound in greenhouse soil and its ... [applbiolchem.springeropen.com]

- 2. Evaluation of this compound Residue Dynamics in Eggplant ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Ref: NTN 19701) - AERU [sitem.herts.ac.uk]

- 4. Interlaboratory evaluation of the genotoxic properties ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Monitoring of Pencycuron in Waterlogged Rice Soil: Application Notes and Experimental Protocols

Introduction and Environmental Fate

Pencycuron ([1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea]) is a non-systemic protective fungicide of the phenylurea class widely used for controlling sheath blight caused by Rhizoctonia solani in rice cultivation. Its application has increased significantly in tropical and subtropical regions, particularly under waterlogged conditions where fungal diseases proliferate. Understanding the environmental behavior and ecological impact of this compound in rice soil ecosystems is essential for developing sustainable agricultural practices that maintain soil health while effectively controlling pathogenic fungi.

This compound exhibits moderate persistence in agricultural soils, with its dissipation governed by both biotic and abiotic factors. Under waterlogged conditions typical of rice cultivation, the fungicide demonstrates complex interactions with soil components and microbial communities. Laboratory studies have confirmed that microbial degradation represents a significant pathway for this compound dissipation, with degradation rates varying substantially based on soil properties and organic amendments. The presence of organic supplements such as decomposed cow manure (DCM) can influence this compound bioavailability and degradation through adsorption processes and stimulation of microbial metabolic activity [1]. These factors must be considered when designing monitoring studies and interpreting residue data for regulatory decisions and environmental risk assessments.

Experimental Design for Field and Laboratory Studies

Field Site Selection and Characterization

Comprehensive field monitoring requires careful selection of representative rice cultivation sites with detailed characterization of soil properties. Researchers should establish experimental plots in regions with active rice production, ensuring inclusion of major soil types relevant to rice cultivation. For a complete understanding of this compound behavior, sites should include both alluvial soils (Typic udifluvent) and coastal saline soils (Typic endoaquept) to account for varying soil properties that influence fungicide dynamics [1]. Each experimental plot should measure approximately 2.0 × 5.5 meters with three replications per treatment in a randomized complete block design.

Soil characterization must include analysis of pH, electrical conductivity, organic carbon content, total nitrogen, and soil texture. The experimental site described in prior studies was located at 22°52′N latitude and 88°30′E longitude, 1.3 m above mean sea level, with a sub-humid climate receiving approximately 1300 mm annual precipitation [2]. Such detailed documentation enables proper interpretation of results and facilitates comparison across studies. Water management should follow standard practices for rice cultivation, maintaining waterlogged conditions throughout the experimental period to simulate real agricultural conditions.

Treatment Application and Sampling Strategy

This compound should be applied as a foliar spray or soil incorporation according to local agricultural practices. Treatment concentrations should include the recommended field rate (FR), double the recommended rate (2FR), and ten times the recommended rate (10FR) to assess dose-response relationships and potential overdose scenarios [2]. For rice fields, the recommended field dose is typically 187.5 g active ingredient per hectare, applied at critical growth stages—usually 33 and 49 days after transplantation [3].

Systematic soil sampling should be conducted at predetermined intervals: 0 (2 hours after application), 1, 3, 7, 10, 15, 30, 45, and 60 days after application. Samples must be collected from the surface layer (0-15 cm) using a soil auger, with multiple subsamples combined to create a composite sample for each replication. Simultaneous plant sampling enables comparison of residue dissipation patterns between soil and rice plants. All samples should be immediately placed in dark containers, stored on ice during transport, and maintained at -20°C until analysis to prevent microbial degradation and preserve sample integrity [2] [3].

Analytical Protocols for this compound Quantification

Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides an efficient approach for this compound extraction from both soil and plant matrices. For soil samples, air-dry and gently crush samples to break up aggregates without destroying soil structure. Swell 5.0 g of soil with 5 mL of distilled water for 15 minutes, then add 10 mL of acetonitrile (ACN) and shake vigorously. For plant tissues, homogenize 10.0 g of sample with 10 mL of ACN using a high-speed blender [4] [5].

The extraction step employs a salting-out mixture containing 4.0 g MgSO₄, 1.0 g NaCl, 0.5 g Na₂citrate, and 1.0 g Na₃citrate to separate organic and aqueous phases. After vortexing and shaking at 200 rpm for 1 hour, samples should be centrifuged at 3000-4000 g for 10 minutes at 4°C. The supernatant ACN layer containing this compound is then transferred for cleanup [4]. For complex matrices like eggplant, incorporating a sonication step (15 minutes) following shaking extraction significantly improves recovery rates [4].

Cleanup and Instrumental Analysis

Cleanup procedures are essential for removing co-extracted interferents. Transfer 1 mL of the ACN extract to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 25 mg C18, and 25 mg primary secondary amine (PSA). For pigmented plant matrices, additional cleanup with graphitized carbon black (GCB, 7.5 mg) effectively removes chlorophyll and other pigments [5]. Vortex the mixture for 30 seconds, centrifuge, and filter the supernatant through a 0.20 μm syringe filter prior to instrumental analysis.